Uretupamine B -

Uretupamine B

Catalog Number: EVT-1572670
CAS Number:
Molecular Formula: C34H32N2O4S
Molecular Weight: 564.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Uretupamine B is a small molecule that has garnered attention for its specific role in modulating glucose signaling pathways in yeast. It functions as a selective suppressor of the yeast glucose signaling protein Ure2p, which is integral to the regulation of various transcription factors involved in glucose metabolism. The discovery and characterization of Uretupamine B highlight the potential of diversity-oriented synthesis as a method for identifying small molecules that can interact with specific proteins and influence biological processes.

Source and Classification

Uretupamine B was identified through a study that utilized diversity-oriented synthesis and small-molecule microarrays to probe the interactions between small molecules and the Ure2p protein. This compound is classified as a small molecule probe, specifically designed to alter protein function within biological networks. Its identification involved high-density microarray assays that tested thousands of compounds for their ability to bind to Ure2p, leading to the discovery of Uretupamine B as a significant modulator of glucose-sensitive transcriptional pathways downstream of this protein .

Synthesis Analysis

The synthesis of Uretupamine B was achieved using diversity-oriented synthesis techniques, which allow for the creation of a wide variety of small molecules from a limited number of building blocks. This approach emphasizes the generation of diverse compound libraries that can be screened for specific biological activities. The microarray assays performed included 3,780 protein-binding assays, demonstrating the scalability and effectiveness of this synthesis method in identifying functionally relevant compounds .

Technical Details

  • Diversity-Oriented Synthesis: This method involves creating libraries of compounds that vary in structure and functional groups, enabling the identification of those that exhibit desired biological activities.
  • Microarray Screening: High-throughput screening techniques were employed to assess the binding affinity and specificity of Uretupamine B to Ure2p.
Molecular Structure Analysis

The molecular structure of Uretupamine B has been characterized through various analytical techniques. While specific structural data was not detailed in the search results, it is noted that Uretupamine B is derived from libraries created via diversity-oriented synthesis .

Structure Data

  • Molecular Formula: Not explicitly provided in the sources.
  • Structural Features: Typically includes functional groups that facilitate interaction with biological targets.
Chemical Reactions Analysis

Uretupamine B participates in specific biochemical reactions within yeast cells, particularly those involving glucose signaling pathways. The compound acts on Ure2p, influencing its ability to regulate downstream transcription factors such as Gln3p and Nil1p.

Technical Details

  • Biochemical Pathways: The interaction between Uretupamine B and Ure2p alters gene expression related to glucose metabolism.
  • Experimental Validation: Northern blot analysis confirmed the effects of Uretupamine B on gene expression levels in various genetic backgrounds .
Mechanism of Action

Uretupamine B exerts its effects by specifically activating glucose-sensitive transcriptional pathways downstream of Ure2p. This mechanism involves:

  1. Binding: Uretupamine B binds selectively to Ure2p.
  2. Activation: This binding activates transcriptional pathways that are sensitive to glucose levels.
  3. Gene Regulation: The compound modulates the expression of genes involved in glucose metabolism.

Process Data

  • Transcription Profiling: Whole-genome transcription profiling has demonstrated the specificity and effectiveness of Uretupamine B in regulating glucose-sensitive genes .
Physical and Chemical Properties Analysis

While specific physical and chemical properties such as melting point, boiling point, solubility, and stability were not detailed in the search results, general characteristics can be inferred based on its classification as a small molecule:

  • Physical Properties: Likely includes moderate molecular weight typical for small molecules.
  • Chemical Properties: Expected to exhibit reactivity with proteins due to functional groups designed for specific interactions.
Applications

Uretupamine B has significant scientific applications, particularly in research focused on metabolic regulation and signaling pathways. Its ability to selectively modulate protein function makes it a valuable tool for:

  • Biological Research: Investigating glucose signaling mechanisms in yeast and potentially other organisms.
  • Drug Development: Serving as a lead compound for developing therapeutics targeting metabolic disorders or related diseases.

The exploration of Uretupamine B's properties and mechanisms can contribute to a deeper understanding of cellular processes regulated by glucose signaling and may pave the way for innovative approaches in metabolic research and drug discovery .

Introduction to Uretupamine B

Background on Glucose Signaling Pathways in Eukaryotic Systems

Glucose serves as a primary metabolic substrate and signaling molecule in eukaryotic organisms, governing essential cellular processes through complex regulatory networks. In Saccharomyces cerevisiae (budding yeast), glucose signaling primarily operates through three conserved pathways: Ras-cAMP-Protein Kinase A (PKA), Snf1 (AMP-activated protein kinase homolog), and target of rapamycin (TOR) pathways [9]. These pathways collectively regulate:

  • Gene expression: Repressing gluconeogenesis and activating glycolytic genes
  • Protein activity: Post-translational modification of metabolic enzymes
  • Localization: Cytoplasmic sequestration of transcription factors like Gln3p and Msn2/4p

Notably, glucose signaling intersects with nitrogen catabolism through the nitrogen catabolite repression (NCR) pathway. Under glucose-replete conditions, NCR represses genes involved in alternative nitrogen source utilization via the Ure2p protein [9]. This crosstalk ensures metabolic prioritization—cells preferentially utilize glucose while suppressing alternative metabolic programs. Recent studies reveal unexpected glucose-sensing functions in proteins traditionally associated with nitrogen regulation, suggesting deeper interconnectivity in nutrient signaling networks than previously recognized [1] [4].

Ure2p Protein: Structure, Function, and Role in Nutrient Sensing

Ure2p is a dual-function protein in S. cerevisiae with critical roles in nitrogen regulation and oxidative stress response:

Structural Organization

  • N-terminal domain (residues 1-90): Prion-forming domain rich in asparagine and glutamine residues that enables self-assembly into amyloid fibrils ([URE3] prion) [2] [9]
  • C-terminal domain (residues 95-354): Globular functional domain exhibiting structural homology to glutathione S-transferases (GSTs) despite lacking classical GST activity. Crystal structures reveal a dimeric configuration with a central 4-strand β-sheet flanked by α-helices [7].

Functional Roles1. Nitrogen Catabolite Repression (NCR):- Binds and sequesters transcription factor Gln3p in the cytoplasm under rich nitrogen conditions- Dissociates from Gln3p during nitrogen limitation, enabling Gln3p nuclear translocation and activation of NCR-sensitive genes (e.g., DAL5, GAP1) [9]2. Antioxidant Activity:- Exhibits glutathione-dependent peroxidase activity against hydroperoxides (e.g., cumene hydroperoxide) with kinetic optima at pH 8 and 40°C [5]- Retains enzymatic activity even in amyloid fibril form, suggesting functional resilience [5]3. Prion Conversion:- Forms self-propagating [URE3] prions under nitrogen limitation, leading to constitutive derepression of NCR genes regardless of nitrogen status [2] [9]

Table 1: Structural and Functional Domains of Ure2p

DomainResiduesStructural FeaturesFunctions
N-terminal1-90Unstructured, Q/N-richPrion formation ([URE3]), regulates aggregation
Flexible linker91-94Protease-sensitiveConnects prion and functional domains
C-terminal95-354GST-like fold; dimeric with ligand-binding siteGln3p binding, peroxidase activity, dimerization

Emergence of Small-Molecule Modulators in Signaling Pathway Research

The discovery of Uretupamine B exemplifies a paradigm shift toward targeted chemical genetics for dissecting complex signaling pathways. Traditional genetic approaches (e.g., gene knockouts) have limitations:

  • Pleiotropic effects: Permanent removal of proteins disrupts multiple functions
  • Temporal inflexibility: Inability to modulate activity at specific timepoints
  • Compensatory adaptations: Cellular mechanisms may mask primary phenotypes

Small-molecule modulators overcome these limitations by enabling:

  • Temporal precision: Acute perturbation of target activity
  • Functional selectivity: Modulation of specific protein subfunctions
  • Dose-dependency: Gradual titration of biological effects

The development of such modulators faces challenges, particularly for protein-protein interactions (PPIs) like Ure2p-Gln3p. PPIs typically feature:

  • Large interfacial areas (1,500–3,000 Ų)
  • Flat surfaces lacking deep binding pockets
  • High-affinity interactions mediated by "hot-spots" (e.g., tryptophan, tyrosine residues) [8]

Table 2: Approaches for Identifying PPI Modulators

MethodPrincipleApplication to Uretupamine B Discovery
Diversity-Oriented Synthesis (DOS)Generates structurally complex librariesProduced dioxane-based compound library
Small-Molecule MicroarraysHigh-density compound immobilization for binding assaysScreened 3,780 compounds against Ure2p in parallel
Chemical EpistasisTests functional specificity through genetic interactionsConfirmed Ure2p specificity via whole-genome profiling

Uretupamine B emerged from a pioneering study employing diversity-oriented synthesis (DOS) and small-molecule microarrays [1] [4]. Researchers synthesized a library of 3,780 dioxane-based compounds, immobilizing them on glass slides. Fluorescently labeled Ure2p was incubated with the microarray, enabling parallel binding assays that identified uretupamine as a selective binder. Subsequent functional characterization revealed its remarkable ability to activate a glucose-responsive transcriptional program downstream of Ure2p without disrupting its nitrogen regulation functions—demonstrating precise pathway-selective modulation [1] [4]. This chemical genetics approach established a scalable strategy for identifying targeted probes to dissect multifunctional signaling proteins.

Table 3: Compound Summary: Uretupamine B

PropertyDescription
Chemical ClassDioxane derivative
Target ProteinUre2p
Biological EffectActivates glucose-sensitive transcriptional pathway
SpecificityModulates subset of Ure2p-regulated genes
Discovery PlatformSmall-molecule microarray screening
SignificanceFirst chemical probe to dissect Ure2p's glucose signaling role

Properties

Product Name

Uretupamine B

IUPAC Name

[4-[(2R,4S,6R)-2-[4-(aminomethyl)phenyl]-6-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-1,3-dioxan-4-yl]phenyl]methanol

Molecular Formula

C34H32N2O4S

Molecular Weight

564.7 g/mol

InChI

InChI=1S/C34H32N2O4S/c35-20-23-11-17-28(18-12-23)33-38-29(19-30(39-33)25-15-13-24(21-37)14-16-25)22-41-34-36-31(26-7-3-1-4-8-26)32(40-34)27-9-5-2-6-10-27/h1-18,29-30,33,37H,19-22,35H2/t29-,30+,33+/m1/s1

InChI Key

LHHFSQJSPYQFHV-ROCBYOHGSA-N

Synonyms

uretupamine B

Canonical SMILES

C1C(OC(OC1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)CN)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6

Isomeric SMILES

C1[C@@H](O[C@@H](O[C@@H]1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)CN)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6

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